molecular formula C10H12N2O4S B279694 N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide

N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide

Cat. No.: B279694
M. Wt: 256.28 g/mol
InChI Key: JFUUEVZZCPLXHI-UHFFFAOYSA-N
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Description

N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide, also known as HESA-A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HESA-A is a derivative of the naturally occurring compound, thioctic acid, and has been shown to possess antioxidant, anti-inflammatory, and immunomodulatory properties.

Scientific Research Applications

N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In vitro and in vivo studies have shown that this compound possesses antioxidant properties, which can protect against oxidative stress-induced damage. This compound has also been shown to possess anti-inflammatory properties, which can reduce inflammation and promote tissue repair. Additionally, this compound has been shown to have immunomodulatory effects, which can enhance the immune response and improve overall immune function.

Mechanism of Action

The mechanism of action of N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide is not fully understood, but it is thought to involve the modulation of various cellular signaling pathways. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. This compound has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can reduce oxidative stress and inflammation, as well as enhance immune function. In vivo studies have shown that this compound can improve tissue repair and reduce inflammation in animal models of disease. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide in lab experiments is its relatively low toxicity and favorable safety profile. This makes it an attractive compound for in vitro and in vivo studies. Additionally, the synthesis of this compound is relatively straightforward, and the yield can be optimized through careful control of reaction conditions. However, one of the main limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide. One area of interest is its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various cellular signaling pathways. Finally, future studies should focus on optimizing the synthesis and formulation of this compound to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}acetamide involves the reaction of 3-(2-hydroxyethylthio)-5-nitrobenzoic acid with acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain this compound in its pure form. The synthesis of this compound is a relatively straightforward process, and the yield can be optimized through careful control of reaction conditions.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]acetamide

InChI

InChI=1S/C10H12N2O4S/c1-7(14)11-8-4-9(12(15)16)6-10(5-8)17-3-2-13/h4-6,13H,2-3H2,1H3,(H,11,14)

InChI Key

JFUUEVZZCPLXHI-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC(=C1)SCCO)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)SCCO)[N+](=O)[O-]

Origin of Product

United States

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